4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride

Lipophilicity Drug design Physicochemical profiling

4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride (CAS 1803600-71-6) is a heterocyclic building block composed of a piperidine ring N-substituted at the 4-position with a 4-(trifluoromethyl)pyrazole moiety, supplied as the hydrochloride salt. The compound bears a molecular formula of C₉H₁₃ClF₃N₃ and a molecular weight of 255.67 g/mol, with a typical commercial purity of 95%.

Molecular Formula C9H13ClF3N3
Molecular Weight 255.67 g/mol
CAS No. 1803600-71-6
Cat. No. B6261913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride
CAS1803600-71-6
Molecular FormulaC9H13ClF3N3
Molecular Weight255.67 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=C(C=N2)C(F)(F)F.Cl
InChIInChI=1S/C9H12F3N3.ClH/c10-9(11,12)7-5-14-15(6-7)8-1-3-13-4-2-8;/h5-6,8,13H,1-4H2;1H
InChIKeyHTKFBYHOCYPACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine Hydrochloride – Compound Class and Procurement-Relevant Identity


4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride (CAS 1803600-71-6) is a heterocyclic building block composed of a piperidine ring N-substituted at the 4-position with a 4-(trifluoromethyl)pyrazole moiety, supplied as the hydrochloride salt . The compound bears a molecular formula of C₉H₁₃ClF₃N₃ and a molecular weight of 255.67 g/mol, with a typical commercial purity of 95% . It belongs to the pyrazolylpiperidine class, a scaffold extensively explored in medicinal chemistry for kinase inhibition [1], G-protein-coupled receptor modulation [2], and ion channel blockade [3]. The 4-CF₃ substitution pattern on the pyrazole ring distinguishes this compound from its more common 3-CF₃ regioisomer, imparting differentiated physicochemical and electronic properties that directly influence downstream molecular design decisions.

Why 4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine Hydrochloride Cannot Be Generically Substituted by Regioisomers or Non-Fluorinated Analogs


Substituting this compound with its closest regioisomer—4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS 1248474-59-0)—or the non-fluorinated 4-(1H-pyrazol-1-yl)piperidine (CAS 762240-09-5) introduces measurable changes in lipophilicity that propagate into altered membrane permeability, metabolic stability, and target binding . The 4-CF₃ substitution exerts a purely inductive electron-withdrawing effect on the pyrazole ring, whereas the 3-CF₃ group additionally engages in resonance interactions with the adjacent nitrogen, leading to different pKa values of the parent heterocycle (4-CF₃-pyrazole pKa 11.14 vs. 3-CF₃-pyrazole pKa 10.56) [1]. The hydrochloride salt form further provides superior aqueous solubility and solid-state stability compared to the free base, which is critical for reproducible solution-phase chemistry. These differences mean that SAR data, reaction yields, and pharmacokinetic profiles obtained with the 3-CF₃ analog or non-fluorinated scaffold cannot be reliably extrapolated to the 4-CF₃ congener.

Quantitative Differentiation Evidence for 4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine Hydrochloride vs. Closest Analogs


Lipophilicity Advantage: 4-CF3 Regioisomer Exhibits 0.42 Log Unit Higher LogP than 3-CF3 Regioisomer

The 4-CF₃-substituted compound exhibits a computed LogP of 2.2482 compared to 1.8264 for the 3-CF₃ regioisomer , representing a ΔLogP of +0.42. This 23% increase in lipophilicity arises from the different electronic environment of the 4-position CF₃ group, which lacks the resonance delocalization possible at the 3-position adjacent to the pyrazole N2 nitrogen. The non-fluorinated analog 4-(1H-pyrazol-1-yl)piperidine shows a substantially lower LogP of 1.1364 , confirming that the CF₃ group itself contributes approximately +1.11 log units, with the positional isomerism accounting for approximately 38% of the CF₃-driven lipophilicity gain.

Lipophilicity Drug design Physicochemical profiling

Pyrazole Ring Basicity: 4-CF3 Substitution Yields Weaker Acid (Higher pKa) than 3-CF3 Substitution

The parent heterocycle 4-(trifluoromethyl)-1H-pyrazole exhibits a predicted pKa of 11.14±0.50, whereas 3-(trifluoromethyl)pyrazole shows a predicted pKa of 10.56±0.10 [1]. This ΔpKa of approximately 0.58 units indicates that the 4-CF₃-pyrazole is the weaker acid (less readily deprotonated at N1-H). This difference arises because the 3-CF₃ group exerts both inductive and resonance electron-withdrawing effects that stabilize the conjugate base, while the 4-CF₃ group acts primarily through induction without resonance participation. In the piperidine-conjugated form (N1-substituted), this translates to altered electron density at the N2 position, modifying hydrogen-bond acceptor strength and metal-coordination capacity.

Electronic effects pKa Hydrogen bonding

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base

The target compound is supplied as the hydrochloride salt (C₉H₁₃ClF₃N₃, MW 255.67), which provides a defined, crystalline solid with a single basic center protonated . In contrast, the most common comparator (CAS 1248474-59-0) is supplied as the free base (C₉H₁₂F₃N₃, MW 219.21) . The hydrochloride salt form ensures: (a) consistent protonation state of the piperidine nitrogen (pKa ≈ 10-11), rendering it water-soluble and ready for aqueous-phase reactions without additional acid activation; (b) improved long-term storage stability due to reduced hygroscopicity and protection of the amine from atmospheric CO₂; and (c) a higher molecular weight per mole, enabling more precise gravimetric dispensing in small-scale reactions.

Salt selection Solubility Solid-state chemistry

Favorable TPSA-to-LogP Ratio for CNS Drug Design: CF3 Addition Increases Lipophilicity Without Expanding Polar Surface Area

The target compound exhibits a TPSA of 29.85 Ų and LogP of 2.2482 . Notably, the non-fluorinated analog 4-(1H-pyrazol-1-yl)piperidine has an identical TPSA of 29.85 Ų but a significantly lower LogP of 1.1364 . This means the CF₃ group adds +1.11 log units of lipophilicity without increasing the topological polar surface area—an ideal combination for designing CNS-penetrant molecules, which typically require TPSA < 60–70 Ų and LogP between 2–5 for optimal blood-brain barrier permeation. The 4-CF₃ regioisomer's LogP of 2.2482 places it squarely within the CNS-accessible range, whereas the non-fluorinated analog (LogP 1.14) falls below it, and the 3-CF₃ regioisomer (LogP 1.83) sits at the boundary.

CNS drug design BBB penetration Physicochemical optimization

Regioselective Synthetic Utility: 4-Position CF3 Enables Orthogonal N-Functionalization vs. 3-CF3 Isomer

In pyrazole N-functionalization reactions, the regioselectivity of alkylation/acylation is governed by the electronic environment of the two nitrogen atoms. For 3-CF₃-pyrazoles, the N2 position is sterically and electronically deactivated by the adjacent CF₃ group, often leading to mixtures of N1- and N2-alkylated products that require chromatographic separation [1]. In 4-CF₃-pyrazoles, the CF₃ group is remote from both nitrogen atoms, rendering N1 and N2 more electronically equivalent and enabling cleaner mono-N-functionalization. The target compound, already N1-substituted with piperidine, presents the N2 position as the sole reactive site for further derivatization—a feature not available with 3-CF₃ isomers where N2 reactivity is compromised. This simplifies downstream SAR exploration and library synthesis.

Synthetic chemistry Regioselectivity Cross-coupling

Optimal Research and Industrial Application Scenarios for 4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine Hydrochloride


CNS-Penetrant Kinase Inhibitor Lead Optimization

The compound's LogP of 2.2482 combined with low TPSA (29.85 Ų) places it within the optimal CNS drug-like space . Medicinal chemists targeting neurodegenerative or neuropsychiatric indications should prioritize this scaffold over the 3-CF₃ regioisomer (LogP 1.83) or non-fluorinated analog (LogP 1.14) when BBB penetration is a project requirement. The piperidine NH in the hydrochloride salt form can be directly acylated, sulfonylated, or reductively aminated to generate focused kinase inhibitor libraries, building on the demonstrated PI3Kδ inhibitory activity (IC₅₀ 1 nM in TR-FRET assay) observed for pyrazolylpiperidine derivatives in this chemical space [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 255.67 g/mol (salt form) and only one rotatable bond, this compound meets fragment-like criteria (MW < 300, RotB ≤ 3) . Its defined hydrochloride salt ensures consistent solubility in aqueous screening buffers at concentrations up to 1–10 mM, a prerequisite for fragment screening by NMR, SPR, or thermal shift assays. The 4-CF₃-pyrazole moiety serves as a validated bioisostere for 4-chlorophenyl and 4-fluorophenyl groups in reported kinase and GPCR ligands [2], making it an ideal scaffold-hopping starting point when replacing metabolically labile aromatic rings.

Parallel Library Synthesis Requiring Single Regioisomer Products

Programs requiring rapid SAR exploration through parallel chemistry benefit from the 4-CF₃ scaffold's clean N2 reactivity profile, which avoids the N1/N2 regioisomeric mixtures common with 3-CF₃-pyrazole building blocks . The piperidine nitrogen (unblocked in the HCl salt but readily revealed under basic conditions) and the pyrazole N2 position provide two orthogonal diversification vectors, enabling sequential or one-pot double-functionalization strategies without protecting group manipulation. This is particularly valuable for medium-throughput medicinal chemistry groups synthesizing 48–96 compound libraries for hit-to-lead expansion.

Covalent Inhibitor Design Exploiting the Piperidine Handle

The free piperidine NH (liberated from the HCl salt in situ) is an ideal attachment point for acrylamide, chloroacetamide, or vinyl sulfonamide warheads commonly used in targeted covalent inhibitor (TCI) design . The 4-CF₃-pyrazole moiety provides a metabolically stable, electron-deficient heterocycle that orients the covalent warhead toward specific cysteine or lysine residues in the target binding pocket, as demonstrated across multiple pyrazolopiperidine-based kinase inhibitor programs [1]. The hydrochloride salt simplifies handling and storage of the amine precursor prior to warhead installation, reducing premature polymerization or degradation risks associated with free-base amines.

Quote Request

Request a Quote for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.